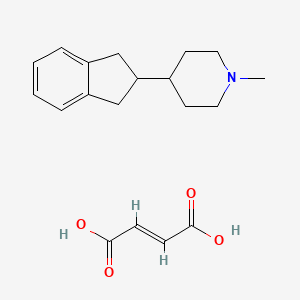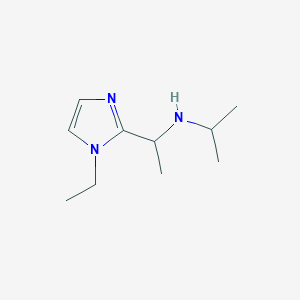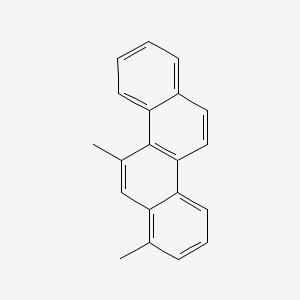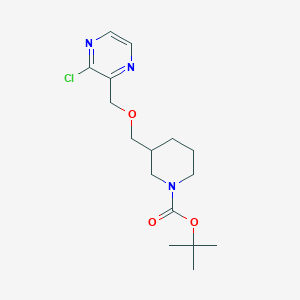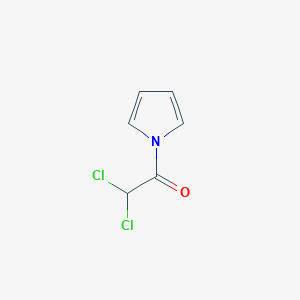
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of pyrrole with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions: 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .
類似化合物との比較
- 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone
- 2-(Trichloroacetyl)pyrrole
- 2-(1H-Pyrrol-1-yl)ethanol
Comparison: Compared to similar compounds, 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms at the alpha position enhances its electrophilic nature, making it more reactive in certain chemical reactions. This distinct reactivity profile makes it a valuable compound in synthetic chemistry and research .
特性
CAS番号 |
42277-23-6 |
|---|---|
分子式 |
C6H5Cl2NO |
分子量 |
178.01 g/mol |
IUPAC名 |
2,2-dichloro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H5Cl2NO/c7-5(8)6(10)9-3-1-2-4-9/h1-5H |
InChIキー |
GSFKCKLKNBJUNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


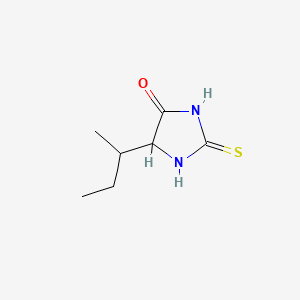

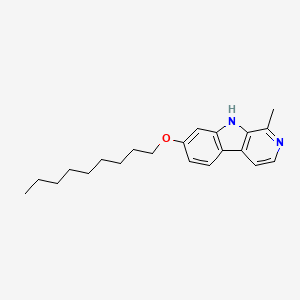
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
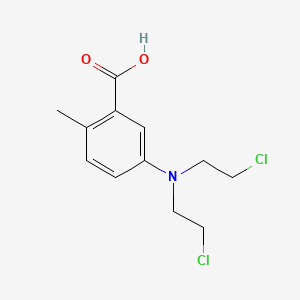
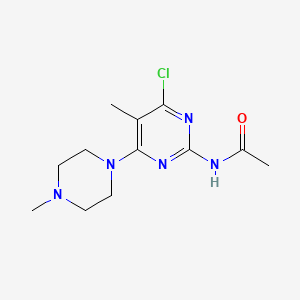
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)
